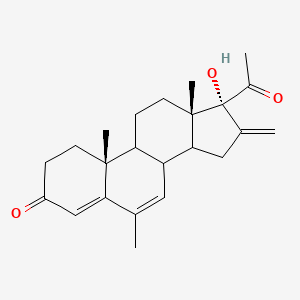

Melengestrel; Melengestrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30O3 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1 |

InChI Key |

OKHAOBQKCCIRLO-NHFQCGOGSA-N |

Isomeric SMILES |

CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Historical Trajectory and Evolution of Research on Synthetic Progestogens in Animal Systems

The journey of synthetic progestogens in animal science is deeply intertwined with the broader history of steroid hormone research. The initial impetus for developing these compounds stemmed from a desire to understand and manipulate reproductive processes for agricultural and therapeutic purposes.

The mid-20th century marked a turning point with the successful synthesis of various steroid hormones. asu.edu This era saw a surge in research focused on the application of these synthetic compounds in animal production. fda.gov Early investigations centered on the potential of synthetic progestogens to control the estrous cycle, synchronize ovulation, and enhance growth performance in livestock. youtube.com

The development of orally active progestins like melengestrol (B123420) acetate (B1210297) (MGA) was a significant breakthrough. asu.edu It offered a more practical and less invasive method of administration compared to injections, paving the way for its widespread use in large-scale animal management and research. unl.edu Over the decades, research has evolved from simple phenomenological studies to more sophisticated investigations into the molecular mechanisms underlying the effects of these synthetic hormones. nih.govnih.gov This evolution was fueled by advancements in analytical techniques, molecular biology, and a deeper understanding of the endocrine system. nih.govnih.gov

Significance of Melengestrel As a Research Tool in Animal Reproductive Physiology and Endocrinology

Melengestrol (B123420) acetate (B1210297) has proven to be a versatile and powerful tool for researchers studying animal reproductive physiology and endocrinology. Its ability to mimic the actions of the natural hormone progesterone (B1679170) allows for controlled manipulation of the endocrine system, providing insights into various physiological processes. tandfonline.com

One of the primary research applications of MGA is in the study of the estrous cycle. nih.gov By suppressing estrus, researchers can create synchronized groups of animals for experiments, reducing variability and increasing the statistical power of their studies. nih.gov This has been instrumental in advancing our understanding of follicular dynamics, corpus luteum function, and the hormonal cascades that govern reproduction. nih.gov

The following table summarizes key research findings on the effects of melengestrol acetate in different animal species:

| Animal Model | Research Focus | Key Findings |

| Cattle | Estrus Synchronization and Follicular Dynamics | MGA treatment effectively suppresses estrus and can alter follicular development, leading to a more synchronized ovulation. nih.gov |

| Growth Performance | Feeding MGA has been shown to increase the rate of weight gain and improve feed efficiency in heifers. unl.edu | |

| Luteinizing Hormone (LH) Secretion | MGA can suppress the pulsatile release of LH, a key hormone in the regulation of the estrous cycle. nih.gov | |

| Sheep | Induction of Estrus in Anestrous Ewes | MGA, often in combination with other hormones, can effectively induce a fertile estrus in ewes during the non-breeding season. nih.gov |

| Laying Hens | Reversible Regression of the Reproductive Tract | MGA can induce a temporary cessation of egg production and regression of the reproductive organs, providing a model to study reproductive rejuvenation. usda.gov |

Physiological Effects of Melengestrel on Reproductive Organs in Animal Studies

Uterine and Endometrial Physiological Responses

The administration of melengestrol (B123420) induces marked changes in the uterus and its lining, the endometrium. These responses are primarily driven by the compound's potent progestogenic activity, which modulates the cellular dynamics and secretory functions of the endometrial tissue. nih.gov

Hormonal Regulation of Endometrial Cellular Processes

Melengestrol, acting as a progesterone (B1679170) receptor agonist, plays a critical role in the hormonal regulation of endometrial cellular events, particularly the balance between proliferation and differentiation. nih.govresearchgate.net In a manner similar to endogenous progesterone, melengestrol antagonizes the proliferative effects of estrogen on the luminal epithelium of the endometrium. oup.com This anti-proliferative effect is crucial for transitioning the endometrium from a growth phase to a secretory, receptive state.

The molecular mechanisms underlying this regulation involve the modulation of key cell cycle proteins. Studies on progestins have shown they can induce cyclin-dependent kinase inhibitors like p21 and p27, which effectively halt the cell cycle and reduce the rate of cellular proliferation. aacrjournals.org Conversely, in the uterine stroma, progestins are essential for proliferation, a prerequisite for the differentiation process known as decidualization, which is critical for implantation. nih.govresearchgate.net

In animal studies, particularly in species like zoo felids and canids, prolonged exposure to melengestrol has been associated with pronounced endometrial hyperplasia. nih.govnih.gov This condition, characterized by an increase in the number of endometrial glands and stromal cells, represents a physiological response to continuous progestogenic stimulation, which can lead to a thickened endometrium. nih.govnih.govnih.gov

Furthermore, melengestrol influences the expression of various morphoregulatory genes that are vital for uterine development and function. In neonatal mouse models, progesterone has been shown to alter the expression of genes within the Wnt and fibroblast growth factor (FGF) signaling pathways, which are essential for the proper development of uterine glands (adenogenesis). nih.gov Progesterone treatment in these models suppressed luminal epithelial proliferation while stimulating stromal proliferation. nih.gov

Table 1: Hormonal Effects of Progestins (e.g., Melengestrol) on Endometrial Cellular Processes

| Cellular Process | Effect on Epithelial Cells | Effect on Stromal Cells | Key Molecular Mediators |

| Proliferation | Inhibition (antagonizes estrogen) | Stimulation | p21, p27, Cyclin D1 |

| Differentiation | Stimulation to secretory phenotype | Stimulation (decidualization) | Progesterone Receptors (PR-A, PR-B) |

| Gene Expression | Regulation of morphoregulatory genes | Regulation of implantation-related genes | Wnt, FGF, FOXA2, Secretin |

Uterine Protein Secretion Profiles in Response to Melengestrel

The progestogenic action of melengestrol significantly alters the secretory profile of the uterus, preparing the uterine environment for potential pregnancy. This involves a shift in the endometrial glands from a proliferative to a secretory state, where they produce and secrete various substances into the uterine lumen. aacrjournals.orgyoutube.com These secretions, collectively known as histotroph, are essential for nourishing the early embryo. nih.gov

A key feature of this secretory transformation is the accumulation of glycogen (B147801) within the epithelial cells, which can be subsequently metabolized and utilized by the conceptus. aacrjournals.org Studies have demonstrated that progesterone, acting through its B receptor isoform (PRB), induces a differentiated, secretory phenotype in endometrial cells, marked by an increase in PAS-positive glycogen stores. aacrjournals.org

Research in mouse models has identified specific proteins whose expression in the uterus is regulated by progesterone. For example, the expression of secretin, a peptide hormone, is significantly upregulated in the mouse uterus by progesterone. nih.gov This effect is mediated through the progesterone receptor and is thought to play a role in the process of decidualization. nih.gov Similarly, the expression of the anti-adhesive glycoprotein (B1211001) MUC1 is downregulated on the luminal epithelium under progesterone's influence, a critical step for allowing blastocyst attachment. nih.gov While comprehensive proteomic studies specifically detailing the full uterine secretome in response to melengestrol are limited, the evidence for progesterone points to a complex and highly regulated secretion profile essential for reproduction.

Table 2: Examples of Progestin-Regulated Uterine Secretions and Related Proteins

| Protein/Substance | Function | Regulation by Progestin | Animal Model |

| Glycogen | Energy source for embryo | Increased production/secretion | General |

| Secretin | Potential role in decidualization | Upregulated | Mouse |

| Mucin 1 (MUC1) | Anti-adhesive glycoprotein | Downregulated on luminal surface | Mouse |

| Various Growth Factors | Uterine development, receptivity | Regulated expression | General |

Cervical Mucus Characteristics and Sperm Transport Implications

Melengestrol administration significantly modifies the physical and chemical properties of cervical mucus, which in turn has profound implications for sperm transport through the cervix. The cervix and its secretions act as both a barrier and a selective filter for spermatozoa ascending to the upper reproductive tract.

In a study on cows treated with melengestrol acetate (B1210297) to synchronize oestrus, the chemical and physical characteristics of the cervical mucus were analyzed. aacrjournals.org The investigation focused on the macromolecular components, including glycoproteins, which are the primary determinants of the viscoelastic properties of mucus. aacrjournals.org Progestogens like melengestrol typically increase the viscosity of cervical mucus, making it thicker and more tenacious. This is achieved by altering the structure of the glycoprotein network, resulting in a dense mesh with smaller pores that physically impedes sperm penetration. oup.com

This progestational effect on cervical mucus is a key mechanism for contraception. The dense, sticky mucus effectively traps sperm, preventing them from reaching the uterus and fallopian tubes where fertilization would occur. oup.com In vitro cervical mucus penetration tests, often using bovine cervical mucus as a model, have been developed to assess sperm function and the penetrability of the mucus. ardo.denih.gov These tests demonstrate that changes in mucus consistency directly impact the ability of sperm to migrate. mdpi.com Spermatozoa that fail to penetrate progestational mucus in vitro are likely to be similarly inhibited in vivo. nih.govresearchgate.net Therefore, the physiological changes induced by melengestrol in cervical mucus create a formidable barrier to sperm transport, contributing to its effects on fertility. nih.gov

Table 3: Effects of Melengestrol on Cervical Mucus and Sperm Transport

| Mucus Characteristic | Change Induced by Melengestrol | Implication for Sperm Transport |

| Viscosity | Increased | Impeded sperm motility and forward progression |

| Glycoprotein Network | Formation of a denser, tighter mesh | Physical barrier to sperm penetration |

| Water Content | Decreased | Results in thicker, less permeable mucus |

| Crystallization Pattern | Shift from fern-like (estrogenic) to cellular (progestational) | Indicates a non-receptive environment for sperm |

Impact of Melengestrel on Somatic Tissues and Metabolism in Research Models

Effects on Muscle Tissue: Cellular Proliferation and Gene Expression

In vitro studies have demonstrated that Melengestrol (B123420) acetate (B1210297) directly influences muscle cells, affecting both their rate of proliferation and the expression of genes crucial for muscle development.

Research using bovine muscle satellite cells and C2C12 myoblasts (a mouse muscle cell line) has shown that MGA can modulate cellular proliferation. The addition of MGA at both physiological and higher concentrations led to a dose-dependent decrease in DNA synthesis, indicating a reduction in cell proliferation. nih.govoup.com For instance, in bovine muscle satellite cells, progesterone (B1679170) (P4), a related progestin, also reduced DNA synthesis at a concentration of 0.01 nM. nih.govoup.com

The impact of MGA on gene expression in muscle cells appears to be context-dependent. In bovine muscle satellite cells, a 10 nM concentration of MGA was found to increase the messenger RNA (mRNA) abundance of Insulin-like Growth Factor-I (IGF-I), a key regulator of growth, while not affecting the levels of myogenin mRNA, a myogenic regulatory factor. nih.govoup.com Conversely, in C2C12 myoblasts, a higher concentration of MGA (100 nM) resulted in an increase in myogenin mRNA. nih.govoup.com These findings suggest that progestins like MGA may influence carcass composition by reducing the proliferation of satellite cells. nih.govoup.com

Table 1: Effects of Melengestrol Acetate (MGA) on Muscle Tissue in Research Models

| Model System | Parameter | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Bovine Muscle Satellite Cells | Cellular Proliferation (DNA Synthesis) | MGA (physiological & supraphysiological concentrations) | Dose-dependent decrease | nih.govoup.com |

| C2C12 Myoblasts | Cellular Proliferation (DNA Synthesis) | Progesterone (P4) | Dose-dependent decrease | nih.govoup.com |

| Bovine Muscle Satellite Cells | Gene Expression | 10 nM MGA | Increased IGF-I mRNA abundance | nih.govoup.com |

| Bovine Muscle Satellite Cells | Gene Expression | 10 nM MGA | No effect on myogenin mRNA | nih.govoup.com |

| C2C12 Myoblasts | Gene Expression | 100 nM MGA | Increased myogenin mRNA | nih.govoup.com |

Adipogenic Pathway Modulation in Muscle-Derived Cells

Research indicates that Melengestrol acetate can influence the differentiation of muscle-derived cells toward an adipogenic (fat cell) lineage. This suggests a mechanism by which MGA may affect intramuscular fat deposition, or marbling.

In a study using muscle-derived cells (MDCs) from steers, treatment with 10 nM MGA led to a significant increase in the mRNA levels of key adipogenic transcription factors, specifically CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov These genes are known to be critical for initiating the process of adipogenesis. nih.gov The upregulation of these genes by MGA suggests that the synthetic progestogen promotes the conversion of certain cell populations within postnatal skeletal muscle to the adipogenic pathway. nih.gov This effect was observed to be specific to MGA, as treatment with estradiol (B170435) (E2) did not produce the same increase in these particular mRNA levels. nih.gov When MGA and E2 were used in combination, they increased C/EBPβ mRNA levels and tended to increase PPARγ mRNA. nih.gov These findings support the hypothesis that MGA enhances the expression of genes necessary for adipogenesis in muscle-derived cells. nih.gov

Table 2: Modulation of Adipogenic Pathways by Melengestrol Acetate (MGA) in Muscle-Derived Cells

| Model System | Treatment | Gene Expression Change | Significance | Reference |

|---|---|---|---|---|

| Bovine Muscle-Derived Cells (MDCs) | 10 nM MGA | Increased C/EBPβ mRNA | P < 0.05 | nih.gov |

| Bovine Muscle-Derived Cells (MDCs) | 10 nM MGA | Increased PPARγ mRNA | P < 0.05 | nih.gov |

| C2C12 Myoblasts | 10 nM MGA | Increased C/EBPβ mRNA | P < 0.05 | nih.gov |

| Bovine Muscle-Derived Cells (MDCs) | 10 nM Estradiol-17β (E2) | No effect on C/EBPβ or PPARγ mRNA | P > 0.05 | nih.gov |

| Bovine Muscle-Derived Cells (MDCs) | MGA + E2 | Increased C/EBPβ mRNA | P < 0.05 | nih.gov |

| Bovine Muscle-Derived Cells (MDCs) | MGA + E2 | Tended to increase PPARγ mRNA | P = 0.06 | nih.gov |

Influence on Growth Factor Systems, including Insulin-like Growth Factor-1 (IGF-1)

Melengestrol acetate appears to exert some of its effects by modulating growth factor systems, most notably the Insulin-like Growth Factor (IGF) system. IGF-1 is a potent stimulator of somatic growth and plays a crucial role in cellular proliferation and differentiation in various tissues, including muscle.

Studies on the related synthetic progestin, megestrol (B1676162) acetate (MA), in human patients with advanced breast cancer, provide further insight into how progestins can affect the IGF system. Treatment with MA resulted in a significant elevation of plasma IGF-I levels by an average of 81%. nih.gov This was accompanied by a significant reduction in the activity of IGFBP-3 protease, an enzyme that breaks down IGFBP-3, the most abundant IGFBP in circulation. nih.gov The reduced protease activity led to an increase in intact IGFBP-3, which may in turn increase the circulating concentration of IGF-I. nih.gov These findings suggest that the influence of progestins like MGA on growth may be partly mediated through alterations in the bioavailability of IGF-1. nih.gov

Table 3: Influence of Progestins on the Insulin-like Growth Factor-1 (IGF-1) System

| Compound | Model System | Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| Melengestrol Acetate (MGA) | Bovine Muscle Satellite Cells | IGF-I mRNA abundance | Increased | nih.govoup.com |

| Megestrol Acetate (MA) | Human Plasma (Advanced Breast Cancer Patients) | Plasma IGF-I levels | Increased by 81% (mean) | nih.gov |

| Megestrol Acetate (MA) | Human Plasma (Advanced Breast Cancer Patients) | IGFBP-3 protease activity | Decreased by 69% (mean) | nih.gov |

| Megestrol Acetate (MA) | Human Plasma (Advanced Breast Cancer Patients) | Total IGFBP-3 levels | Moderately elevated (19% mean increase) | nih.gov |

Hepatic Metabolic Responses to Melengestrel

The liver is a central organ for metabolism and is involved in processing compounds like Melengestrol acetate. Research has shown that MGA can induce metabolic responses in the liver.

In vitro studies using bovine liver microsomes have characterized the metabolic profile of MGA. fao.org The primary metabolites generated were identified as monohydroxylated and dihydroxylated forms of MGA, indicating that the liver actively metabolizes the compound. fao.org The most abundant metabolite was 2β-hydroxy-MGA, followed by 6-hydroxymethyl-MGA and 15β-hydroxy-MGA. fao.org In vitro incubation of MGA with liver homogenates for three hours showed that about 40% of the radioactivity remained as the parent compound, while the rest was converted to various unidentified degradation products. fao.org

Table 4: Hepatic Metabolic Responses to Melengestrol Acetate (MGA)

| Model System | Parameter | Observation | Reference |

|---|---|---|---|

| Bovine Liver Microsomes (in vitro) | Metabolism | Production of monohydroxy and dihydroxy metabolites (e.g., 2β-hydroxy-MGA, 6-hydroxymethyl-MGA) | fao.org |

| Bovine Liver Homogenates (in vitro) | Metabolism | ~60% of MGA converted to degradation products after 3 hours | fao.org |

| Heifers | Plasma Metabolites | Lower plasma glucose | nih.gov |

| Heifers | Plasma Metabolites | Greater plasma urea (B33335) nitrogen | nih.gov |

| Dogs (Chronic Toxicity Study) | Organ Metrics | Increased absolute and relative liver weights | nih.gov |

| Dogs (Chronic Toxicity Study) | Histopathology | Pale cytoplasm in liver cells (not staining for fat) | nih.gov |

Metabolism and Pharmacokinetics of Melengestrel in Animal Systems

Absorption, Distribution, and Elimination Pathways in Livestock

Melengestrel acetate (B1210297) is administered orally as a feed additive. wikipedia.org Following oral administration, the compound is absorbed and distributed to various tissues, with a notable affinity for fat.

Studies using radiolabeled MGA in heifers have provided detailed insights into its distribution and elimination. fao.org When Holstein heifers were administered [3H]-melengestrol acetate, the radioactivity was quantitatively recovered from urine and faeces, indicating these are the primary routes of elimination. fao.org The elimination occurs predominantly through faeces, with the ratio of excretion via faeces to urine being approximately 6:1. fao.org Studies involving bile cannulation have shown that biliary excretion is a major pathway that aligns closely with the total faecal output. fao.org

Upon reaching a steady state after continuous daily administration, MGA and its residues are found in various edible tissues. The highest concentration of total residues is typically found in the liver; however, the highest percentage of the unchanged parent compound, melengestrol (B123420) acetate, is found in fat. fao.org The concentrations in perirenal, visceral, and omental fat are similar, and the residues in these fatty tissues deplete at comparable rates once administration ceases. fao.org In contrast, residue concentrations in muscle tissue are often low, sometimes at or below the limit of detection. fao.org

Table 1: Distribution of Total Residue and Parent Melengestrol Acetate (MGA) in Heifer Tissues at Steady State This table presents data from a study where heifers were administered radiolabeled MGA. Total residue represents the combined concentration of the parent compound and all its metabolites.

| Tissue | Total Residue (µg/kg) | Parent MGA as % of Total Residue |

| Perirenal Fat | 3.6 - 8.0 | 75% - 94% |

| Liver | 8.2 - 15.0 | 28% - 37% |

| Kidney | 1.2 - 1.8 | 24% - 34% |

| Muscle | 0.5 - 1.0 | 31% - 72% |

| Data sourced from a study involving four heifers. The range represents the values observed across the individual animals. fao.org |

Identification and Characterization of Melengestrel Metabolites in Biological Matrices

The biotransformation of MGA is extensive, resulting in numerous metabolites. However, due to their low concentrations in tissues and excreta from cattle, the in vivo characterization of these metabolites has been challenging. fao.org Consequently, much of the identification and characterization work has been performed using in vitro systems with bovine, rodent, and human tissues, as well as microbial fermentation. fao.orgnih.gov

In early studies with experimental animals, identified metabolites included 2α-hydroxy-melengestrol acetate and 6-hydroxymethyl-melengestrol acetate. fao.org More recent and detailed in vitro investigations using heifer liver microsomes have led to the isolation of several metabolites, often designated by letters (e.g., Metabolites A, B, C, D, E) during analysis. fao.org

Fungal biotransformation has also been used as a method to produce and identify potential mammalian metabolites of MGA. nih.gov This process has yielded several hydroxylated and epoxidized derivatives. nih.gov

Table 2: Identified Metabolites of Melengestrol Acetate This table compiles metabolites identified through various experimental methods, including in vivo animal studies and in vitro biotransformation.

| Metabolite Name | Method/Source of Identification | Reference |

| 2α-Hydroxy-melengestrol acetate | Identified in urine of rabbits and women | fao.org |

| 6-Hydroxymethyl-melengestrol acetate | Identified in urine of rabbits | fao.org |

| Metabolite C (unspecified structure) | Generated by heifer, human, and rat liver microsomes; most abundant in heifer and rat. | fao.org |

| Metabolite E (unspecified structure) | Generated by heifer, human, and rat liver microsomes; most abundant in human. | fao.org |

| Monohydroxy and Dihydroxy metabolites | Identified by LC/MS from human and rat microsome incubations. | fao.org |

| 17α-acetoxy-11α-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | Fungal biotransformation (Glomerella fusaroide) | nih.gov |

| 17α-acetoxy-11α-hydroxy-6-methyl-16-methylenepregna-1,4,6-triene-3,20-dione | Fungal biotransformation (Glomerella fusaroide) | nih.gov |

| 17α-acetoxy-6,7α-epoxy-6β-methyl-16-methylenepregna-4,6-diene-3,20-dione | Fungal biotransformation (Rhizopus stolonifer) | nih.gov |

| 17α-acetoxy-11β,15β-dihydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | Fungal biotransformation (Rhizopus stolonifer) | nih.gov |

The liver is the primary site of MGA metabolism. The biotransformation occurs mainly through Phase I oxidative reactions, mediated by the cytochrome P450 (CYP450) enzyme system. fao.org In vitro studies using bovine liver homogenates, microsomes, S9 fractions, and liver slices have confirmed that MGA is extensively metabolized. fao.orgfao.org

Incubations of MGA with heifer liver microsomes generate a profile of several metabolites. fao.org Research has shown that the metabolism of MGA is primarily attributed to the CYP3A4 isoenzyme. fao.org This was determined through studies with human recombinant CYP450 isoenzymes, where the metabolite profile generated by CYP3A4 closely matched that produced by pooled human liver microsomes. fao.org The primary Phase I reaction is hydroxylation, with human liver microsomes preferentially mediating 2-hydroxylation, while rodent livers produce other unidentified hydroxymetabolites. nih.gov Although specific Phase II conjugation reactions (such as glucuronidation or sulfation) for MGA in livestock are not extensively detailed in available literature, the formation of numerous polar metabolites implies that such conjugation pathways likely follow the initial Phase I modifications to facilitate excretion.

The metabolic alteration of MGA's structure generally results in metabolites with reduced biological activity compared to the parent compound. The progestational activity of MGA and its metabolites has been assessed using in vitro assays that measure the transactivation of the human progesterone (B1679170) receptor (PR). fao.org

Table 3: Relative In Vitro Biological Activity of Melengestrol Acetate (MGA) and its Metabolites This table shows the concentration required to achieve a response in a human progesterone receptor (PR) transactivation assay. A lower concentration indicates higher activity.

| Compound | Activity (Minimum Concentration for 50-100% Maximal Transactivation) | Reference |

| Melengestrol Acetate (MGA) | 0.01 nM | fao.org |

| Metabolite E | 0.1 nM | fao.org |

| Metabolite B | 1 to 10 nM | fao.org |

| Metabolite C | 1 to 10 nM | fao.org |

| Metabolite D | 1 to 10 nM | fao.org |

| Melengestrol | 1 to 100 nM (with <50-100% maximal response) | fao.org |

In a different assessment of biological activity, MGA and its metabolites derived from fungal biotransformation were tested for their ability to inhibit T-cell proliferation. nih.gov The parent compound MGA showed potent inhibitory activity, and interestingly, several of its hydroxylated and epoxidized metabolites retained potent activity, comparable to or even slightly exceeding that of the parent drug. nih.gov

Pharmacokinetic Modeling and Disposition in Specific Animal Species

To better understand and predict the behavior of melengestrol acetate in biological systems, pharmacokinetic modeling is employed. A physiologically based pharmacokinetic (PBPK) model has been utilized to describe the disposition of MGA. nih.gov PBPK models are mathematical representations of the body's compartments and the physiological processes that govern a compound's absorption, distribution, metabolism, and excretion.

These models integrate in vitro data, such as metabolic rates from liver microsomes, with in vivo animal data and known physiological parameters (e.g., blood flow, tissue volumes). nih.gov For MGA, a simplified PBPK model was developed using data from studies in mice and rats, including chimeric mice with humanized livers, to extrapolate its pharmacokinetics to humans. nih.gov The model incorporated species-specific allometric scaling factors and human metabolic data. nih.gov This modeling approach estimated that MGA elimination is slower in humans compared to rodents. nih.gov Such models are valuable tools for risk evaluation and for simulating plasma concentrations that might result from exposure to low doses of MGA and related compounds. nih.gov

Advanced Research Methodologies for Melengestrel Studies

Analytical Techniques for Quantitative Detection in Research Samples

The quantitative detection of melengestrol (B123420) acetate (B1210297) (MGA) in research samples, such as animal tissues, requires highly specific and sensitive analytical methods. These techniques are crucial for monitoring residue levels and conducting pharmacokinetic studies. The choice of method often depends on the sample matrix, the required limit of detection, and the purpose of the analysis, whether for initial screening or confirmation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of melengestrol acetate in complex biological matrices like liver, fat, and muscle tissue. acs.orgnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The general workflow for LC-MS/MS analysis involves an initial extraction of MGA from the sample, often using solvents like acetonitrile (B52724) or a hexane-ethyl acetate mixture. nih.govfao.org This is followed by a clean-up step, which may involve solid-phase extraction (SPE) to remove interfering substances from the matrix. fao.orgnih.gov The purified extract is then injected into the LC system, where MGA is separated from other components on a specialized column, such as an octadecylsilanized silica (B1680970) gel (C18) column. nih.gov

Following separation, the compound enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for MGA. fao.org In the tandem mass spectrometer, specific precursor ions of MGA are selected and fragmented to produce characteristic product ions. By monitoring these specific ion transitions, the system can provide highly selective and quantitative detection, even at very low concentrations. fao.org For instance, a method for analyzing MGA in livestock products achieved a limit of quantification of 0.0005 mg/kg. nih.gov The use of an internal standard, such as a deuterated version of MGA (MGA-d3), is common practice to ensure accuracy and correct for any sample loss during preparation. fao.org

| Matrix | Extraction/Clean-up Procedure | Chromatography Column | Ionization Mode | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| Bovine Fat and Liver | Extraction with ethyl acetate/hexane, acetonitrile partitioning, solid-phase extraction (SPE) clean-up. | Not specified | Electrospray Ionization (ESI) | 0.5 µg/kg | fao.org |

| Livestock Products (muscle, fat, liver, kidney) | Extraction with acidic acetonitrile and n-hexane; clean-up on octadecylsilanized silica gel cartridge. | Octadecylsilanized silica gel column | Positive Ion ESI | 0.0005 mg/kg (0.5 µg/kg) | nih.gov |

| Bovine Liver | Salt-assisted extraction with minimal clean-up, employing High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) to reduce background. | Not specified | Not specified | 0.6 ng/g (0.6 µg/kg) | acs.org |

| Kidney, Liver, Muscle | Not specified in detail. | Not specified | Not specified | Quantified residues after administration. | nih.gov |

Gas chromatography-mass spectrometry (GC-MS), often in its tandem configuration (GC-MS/MS), serves as another robust method for the detection and quantification of melengestrol acetate, particularly in high-fat matrices. nih.gov GC-MS is a versatile technique that can be used for targeted analysis, broad metabolite profiling, and fingerprinting to identify a wide range of compounds simultaneously. youtube.com

For GC-MS analysis of MGA, the sample preparation typically involves extraction with a solvent like hexane, followed by a partitioning step into acetonitrile. usda.gov A clean-up step using a column packed with a material like Florisil is employed to remove lipids and other interfering substances. usda.gov Unlike LC-MS, GC-MS often requires the analyte to be volatile and thermally stable. For compounds like MGA, a derivatization step may be used to improve its chromatographic properties. For instance, derivatization with heptafluorobutyric acid anhydride (B1165640) (HFBA) can be performed before injection into the GC system. fao.org

In the gas chromatograph, the derivatized MGA is separated on a capillary column. usda.gov Following separation, the compound is ionized, typically through electron ionization (EI), which creates reproducible fragmentation patterns that can be compared against spectral libraries for identification. youtube.com The mass spectrometer then detects specific ions for quantification and confirmation. fao.orgusda.gov GC-MS has been successfully used to quantify MGA residues in bovine fat tissue and was used in a study to confirm MGA levels in fat from heifers administered the compound. nih.gov

| Matrix | Extraction/Clean-up Procedure | Derivatization | Detector | Key Application | Source |

|---|---|---|---|---|---|

| Bovine Fat | Hexane extraction, acetonitrile partitioning, Florisil column clean-up. | Not specified; direct analysis implied. | Electron Capture Detector (ECD) | Applicable for MGA analysis in bovine fat ≥ 10 ppb. | usda.gov |

| Bovine Fat | Not specified in detail. | Heptafluorobutyric acid anhydride (HFBA). | Mass Spectrometry (MS) | Confirmatory analysis alongside LC-MS. | fao.org |

| Fat Tissue | Not specified in detail. | Not specified. | Mass Spectrometry (MS) | Quantification of MGA residues in an animal study. | nih.gov |

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry and is central to the analysis of melengestrol acetate. scispace.com While often used as the separation front-end for mass spectrometry (as in LC-MS), HPLC can also be paired with other detectors, such as an ultraviolet (UV) detector, for quantitative analysis. scispace.comnih.gov

The primary role of HPLC is to separate MGA from the other components in a purified sample extract. sielc.com This is typically achieved using a reverse-phase (RP) column, such as a C18 column, where MGA is separated based on its hydrophobic properties. sielc.com The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile or methanol, and water. nih.govsielc.com

A described HPLC-UV method for MGA in dry animal feed supplements involves Soxhlet extraction with hexane, followed by liquid-liquid partitioning and mixed column chromatography for clean-up. nih.gov The final quantification is performed by HPLC with UV detection. nih.gov Another method combined supercritical fluid extraction (SFE) with solid-phase extraction (SPE) for sample preparation before HPLC-UV analysis of MGA in bovine fat tissue. scispace.com These methods demonstrate the versatility of HPLC in providing reliable quantification, although they may not reach the same low detection limits as mass spectrometry-based methods. scispace.comnih.gov

| Matrix | Sample Preparation | HPLC Column Type | Detector | Finding/Application | Source |

|---|---|---|---|---|---|

| Dry Feed Supplements | Soxhlet extraction (hexane), liquid-liquid partitioning, column chromatography clean-up. | Not specified | Not specified | Average recovery of 94.8% for standard MGA. | nih.gov |

| Bovine Fat Tissue | Supercritical fluid extraction (SFE) combined with solid-phase extraction (SPE). | Reversed-phase C18 | Ultraviolet (UV) | Overall recovery of 99.4% from fortified tissue. | scispace.com |

| General Analysis | Not applicable | Newcrom R1 (Reverse-Phase) | Mass Spectrometry (MS) compatible | Demonstrates separation of MGA using a mobile phase of acetonitrile, water, and an acid (phosphoric or formic). | sielc.com |

Immunoassays are biochemical tests that measure the presence or concentration of a substance, such as a hormone, through its properties as an antigen. In endocrine research, techniques like enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) are valuable for screening large numbers of samples. nih.govibl-america.com

A sensitive enzyme immunoassay (EIA), a type of ELISA, was developed for screening MGA residues in bovine fat and muscle. nih.gov This method is based on a competitive assay format. In this format, MGA in the sample competes with a known amount of enzyme-labeled MGA for a limited number of binding sites on antibodies coated onto a microtiter plate. The amount of enzyme activity is inversely proportional to the concentration of MGA in the sample.

The sample preparation for this EIA involved extraction with petroleum ether and purification on octadecyl-silica cartridges. nih.gov The developed assay demonstrated high sensitivity, with a detection limit of 0.4 ng/g in fat and 0.05 ng/g in muscle tissue. nih.gov The efficiency of this screening method was confirmed by comparing its results with those from GC-MS and LC-MS on samples from an animal study. nih.gov Such immunoassays provide a cost-effective and high-throughput means for initial screening, with positive samples typically requiring confirmation by a more definitive method like LC-MS/MS. nih.govescholarship.org

| Matrix | Detection Limit | Mean Recovery Rate | Inter-assay Variation | Application | Source |

|---|---|---|---|---|---|

| Bovine Perirenal Fat | 0.4 ng/g | 75% | 13% | Sensitive screening for MGA residues. | nih.gov |

| Bovine Muscle | 0.05 ng/g | 75% | 13% | Sensitive screening for MGA residues. | nih.gov |

| Plasma | Not specified | Not specified | Not specified | Screening of MGA residues in plasma. | nih.gov |

Molecular Biology Approaches in Melengestrel Research

Molecular biology techniques are essential for investigating the mechanisms of action of melengestrol at the cellular and genetic levels. These methods allow researchers to move beyond simple quantification of the compound and explore its biological effects, such as its influence on gene expression in target tissues.

Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. nih.govmdpi.com In the context of melengestrol research, qRT-PCR can be used to determine how MGA exposure alters the transcription of genes involved in hormonal signaling pathways, metabolism, or growth regulation in tissues like the liver, uterus, or adipose tissue.

The qRT-PCR process begins with the extraction of total RNA from the tissue of interest. This RNA is then converted into complementary DNA (cDNA) through a process called reverse transcription. The resulting cDNA serves as the template for the real-time PCR step. In this step, specific primers designed to target the gene of interest are used to amplify the cDNA. The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. mdpi.com

The point at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq), which is inversely proportional to the initial amount of target mRNA. To ensure accuracy, the expression of the target gene is normalized to the expression of one or more stably expressed reference genes. nih.govplos.org By comparing the normalized gene expression in MGA-treated samples to control samples, researchers can quantify the up- or down-regulation of specific genes, providing critical insights into the molecular response to melengestrol.

| Step | Description | Key Components/Considerations | Source (Methodology) |

|---|---|---|---|

| 1. Sample Collection | Collection of target tissues (e.g., liver, adipose) from control and MGA-treated animals. | Proper tissue preservation (e.g., RNAlater, flash-freezing). | mdpi.com |

| 2. RNA Extraction | Isolation of high-quality total RNA from the tissue samples. | Use of commercial kits; assessment of RNA integrity and purity. | nih.gov |

| 3. Reverse Transcription (RT) | Conversion of the extracted RNA into complementary DNA (cDNA). | Reverse transcriptase enzyme, dNTPs, primers (oligo(dT) or random). | mdpi.com |

| 4. Real-Time PCR (qPCR) | Amplification and real-time quantification of the target gene and reference genes from the cDNA. | Gene-specific primers, fluorescent dye (e.g., SYBR Green), qPCR instrument. | plos.org |

| 5. Data Analysis | Calculation of relative gene expression changes. | Normalization to stable reference genes; use of methods like the ΔΔCq method. | nih.gov |

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms underlying the physiological effects of melengestrol. These systems allow for controlled experiments that can elucidate direct cellular responses to the compound, independent of systemic physiological influences.

Researchers have employed various cell culture models to investigate the impact of melengestrol acetate (MGA), the esterified form of melengestrol, on different cell types. For instance, studies on bovine muscle satellite cells and the C2C12 myoblast cell line have been instrumental in understanding the effects of MGA on muscle cell proliferation. In these experiments, the addition of MGA to the cell culture medium led to a dose-dependent decrease in DNA synthesis, as measured by [3H]-thymidine incorporation, indicating an inhibitory effect on muscle cell proliferation. nih.gov Furthermore, these studies revealed that MGA could modulate the expression of genes such as Insulin-like Growth Factor-I (IGF-I) and myogenin, providing insights into the molecular pathways involved in its effects on muscle tissue. nih.gov

In the context of reproductive tissues, while direct in vitro studies with melengestrol on ovarian and uterine cell lines are less commonly reported, histological and immunohistochemical analyses of tissues from animals treated with MGA provide valuable information. For example, uterine tissues from Goeldi's marmosets and squirrel monkeys treated with MGA implants showed significant proliferation of endometrial stromal cells. illinois.edu Immunohistochemical analysis of these tissues revealed multifocal immunoreactivity for vimentin (B1176767) within the proliferative stroma, while being negative for cytokeratin and desmin, consistent with decidualized endometrial stroma. illinois.edu Similarly, studies in hens have examined the turnover of oviductal epithelial cells following MGA treatment. These investigations found increased proliferation in both ciliated and secretory epithelial cells of the oviduct in MGA-treated hens compared to controls. nih.gov

The table below summarizes key findings from studies utilizing cell culture and tissue analysis to investigate the mechanisms of melengestrol.

| Cell/Tissue Type | Organism | Key Findings | Reference |

| Bovine muscle satellite cells | Bovine | Dose-dependent decrease in DNA synthesis with MGA treatment. | nih.gov |

| C2C12 myoblasts | Murine | MGA treatment increased myogenin mRNA expression. | nih.gov |

| Endometrial stromal cells | Goeldi's marmoset, Squirrel monkey | MGA induced exuberant endometrial decidualization. | illinois.edu |

| Oviductal epithelial cells | Hen | MGA increased proliferation of ciliated and secretory epithelial cells. | nih.gov |

Gene Reporter Assays for Receptor Activity Determination

Gene reporter assays are a powerful technique used to determine the ability of a compound to activate or inhibit the function of a specific receptor. In the study of melengestrol, these assays have been crucial in characterizing its hormonal activity profile.

In vitro transcriptional activation/reporter gene assays have been utilized to assess the agonist activity of melengestrol and its parent compound, melengestrol acetate (MGA), on several human steroid hormone receptors. fao.org In a typical assay, monkey kidney CV-1 cells are transiently co-transfected with two key components: an expression vector for a specific human steroid receptor (e.g., progesterone (B1679170) receptor, androgen receptor) and a reporter vector containing a hormone-responsive element linked to a reporter gene, such as luciferase. fao.org When the compound of interest binds to and activates the receptor, the receptor-ligand complex binds to the hormone-responsive element on the reporter vector, driving the expression of the luciferase gene. The resulting light emission can be quantified to measure the level of receptor activation.

Studies using this methodology have demonstrated that melengestrol and MGA primarily exert their biological effects as progestogens, with a secondary, weaker activity as glucocorticoids. fao.orgnih.gov Specifically, MGA was shown to cause a 50-100% maximal transactivation of the human progesterone receptor (PR) at a concentration of 0.01 nM. fao.org Melengestrol itself began to show activity at concentrations ranging from 1-100 nM, although it resulted in a response of less than 50-100% of the maximum at these concentrations. fao.org Importantly, at physiologically relevant concentrations, neither MGA nor melengestrol demonstrated significant activity at the androgen receptor (AR) or the estrogen receptor α (ERα). fao.org

The table below details the receptor activity of melengestrol as determined by gene reporter assays.

| Receptor | Cell Line | Reporter System | Finding | Reference |

| Human Progesterone Receptor B-subtype (PR) | Monkey Kidney CV-1 | MMTV-Luciferase | Melengestrol exhibited agonist activity at concentrations of 1-100 nM. | fao.org |

| Human Glucocorticoid Receptor (GR) | Monkey Kidney CV-1 | MMTV-Luciferase | MGA and its metabolites showed secondary activity as glucocorticoids. | fao.orgnih.gov |

| Human Androgen Receptor (AR) | Monkey Kidney CV-1 | MMTV-Luciferase | No significant agonist activity at relevant physiologic concentrations. | fao.org |

| Human Estrogen Receptor α-subtype (ERα) | Monkey Kidney CV-1 | ERE-Luciferase | No significant agonist activity at relevant physiologic concentrations. | fao.org |

Advanced Imaging Techniques for Ovarian and Uterine Dynamics (e.g., Ultrasonography)

Advanced imaging techniques, particularly transrectal ultrasonography, have become essential for the real-time, non-invasive study of ovarian and uterine dynamics in response to hormonal treatments, including those involving melengestrol.

In veterinary medicine, ultrasonography is widely used to monitor the effects of melengestrol acetate (MGA)-based estrous synchronization protocols on ovarian structures. researchgate.netnih.gov Daily transrectal ultrasonography allows for the detailed tracking of follicular dynamics, including the emergence of follicular waves, the growth rate of the dominant follicle, and the precise timing of ovulation. researchgate.netnih.govscipublications.com For example, studies in cows have used ultrasonography to compare follicular dynamics in animals receiving different MGA-based protocols, providing valuable data on the efficacy of these treatments in controlling the estrous cycle. researchgate.netnih.gov Similarly, ultrasonographic studies in jennies have been conducted to characterize ovarian follicular activity, including the number and size of follicles, in response to controlled management protocols. nih.gov

While direct ultrasonographic studies on the uterine effects of melengestrol are less common, advanced ultrasound techniques offer significant potential for this area of research. Techniques such as 2D and 3D ultrasonography can provide high-resolution images of the uterus, allowing for detailed evaluation of the endometrium and myometrium. nih.gov Doppler ultrasonography can be used to assess blood flow to the uterus, which can be an important indicator of uterine health and receptivity. nih.gov Given the known effects of melengestrol on the endometrium, as demonstrated by histological studies, illinois.edu the application of these advanced imaging techniques could provide valuable insights into the dynamic changes occurring in the uterus in response to melengestrol treatment.

The table below outlines the application of ultrasonography in studying ovarian dynamics in the context of melengestrol-based treatments.

| Species | Imaging Technique | Parameters Measured | Key Findings | Reference |

| Bovine | Transrectal Ultrasonography | Follicular dynamics, timing of estrus and ovulation. | MGA-based protocols effectively synchronize follicular waves and ovulation. | researchgate.netnih.gov |

| Equine (Jennies) | Transrectal Ultrasonography | Ovarian follicular activity (number and size of follicles), interovulatory interval. | Characterization of follicular dynamics under controlled management. | nih.gov |

Comparative Animal Studies: Species Specific Responses to Melengestrel

Ruminant Models (Cattle, Sheep, Deer)

In ruminants such as cattle, sheep, and deer, melengestrol (B123420) acetate (B1210297) is primarily utilized for its ability to suppress and synchronize estrus, thereby improving the efficiency of artificial insemination programs. nih.govresearchgate.net The oral administration of MGA is considered a low-stress and cost-effective method for managing reproductive cycles in these species. researchgate.netsemanticscholar.org

Cattle: In bovine models, MGA functions as a synthetic progestogen, mimicking the action of natural progesterone (B1679170) produced by the corpus luteum (CL). k-state.edu It effectively suppresses estrus and prevents ovulation by maintaining high circulating levels of progestogen, which inhibits the luteinizing hormone (LH) surge necessary for ovulation. k-state.edunih.gov Research has shown that MGA allows for ovarian follicular development to continue while preventing the final maturation and release of the oocyte. oup.com Studies have investigated the impact of MGA on follicular development, noting that it can alter the dynamics of dominant follicles. nih.gov For instance, MGA treatment has been associated with an extended estrous cycle and a higher likelihood of the dominant follicle present at the start of treatment proceeding to ovulation. nih.gov In bulls, MGA has been observed to cause slight decreases in mean concentrations of LH and LH pulse frequency. nih.gov

Sheep: In ewes, MGA is also effective for inducing and synchronizing estrus, particularly during the non-breeding season. nih.govresearchgate.net Studies have demonstrated that MGA treatment can successfully induce estrous activity in seasonally anestrous ewes, leading to successful pregnancies. nih.gov Research on fat-tailed Awassi and Redkaraman ewes showed a significantly higher percentage of ewes exhibiting estrus following MGA treatment compared to controls. researchgate.net Interestingly, prolonged treatment with MGA in ewes did not lead to the development of persistent follicles, a condition that can negatively impact fertility. ijbbb.org

Deer: The reproductive physiology of deer shares similarities with domestic ruminants like cattle and sheep, making MGA a viable tool for reproductive management in these species. semanticscholar.orgscielo.br Oral administration of MGA is particularly advantageous for wild animals like deer as it minimizes handling-associated stress, which can disrupt reproductive processes. researchgate.net Studies in brown brocket deer have shown that MGA can be used to successfully inhibit estrous behavior as part of synchronization protocols. scielo.br

Interactive Table: Comparative Ovarian Responses to Melengestrol Acetate in Ruminants

| Species | Primary Reproductive Application | Effect on Follicular Development | Impact on Estrus |

|---|---|---|---|

| Cattle | Estrus synchronization | Allows follicular development while inhibiting ovulation; can alter dominant follicle dynamics. oup.comnih.gov | Suppresses estrus. oup.comcapes.gov.br |

| Sheep | Induction and synchronization of estrus, especially in non-breeding season. nih.gov | Prolonged treatment does not cause persistent follicles. ijbbb.org | Induces and synchronizes estrus. nih.govresearchgate.net |

| Deer | Estrus synchronization with minimal stress. researchgate.netsemanticscholar.org | Used to inhibit estrous behavior. scielo.br | Suppresses estrus. scielo.br |

Monogastric Models (Rabbits, Rodents, Swine)

The effects of melengestrol acetate in monogastric animals such as rabbits, rodents, and swine have been studied to understand its broader physiological impacts beyond ruminant-specific applications.

Rabbits: In developmental toxicity studies, rabbits administered MGA exhibited malformations such as cleft palate, clubfoot, and umbilical hernia. nih.govnih.gov These effects are thought to be linked to the glucocorticoid-like activity of MGA. nih.govnih.gov

Rodents: Carcinogenicity studies in mice have shown an increased incidence of mammary gland tumors. nih.govnih.gov This effect is believed to be secondary to MGA-induced hyperprolactinemia rather than a direct carcinogenic effect of the compound itself. nih.govnih.gov In rats, MGA demonstrated some immunosuppressive effects at high doses, including spleen and thymus atrophy. inchem.org

Swine: While specific research on the direct application of MGA for reproductive control in swine is less common than in ruminants, the general physiological effects of progestins are understood. Progestins, in general, can influence the reproductive cycle in swine.

Interactive Table: Observed Effects of Melengestrol Acetate in Monogastric Models

| Species | Key Research Findings |

|---|---|

| Rabbits | Developmental toxicity observed, including malformations likely due to glucocorticoid activity. nih.govnih.gov |

| Rodents (Mice) | Increased incidence of mammary gland tumors, associated with hyperprolactinemia. nih.govnih.gov |

| Rodents (Rats) | Immunosuppressive effects at high doses. inchem.org |

| Swine | General progestin effects on the reproductive cycle are expected. |

Zoo Animal Species (Felids, Canids, Primates) in Reproductive Biology Research

Melengestrol acetate and other progestins are valuable tools in the reproductive management of zoo and wild animals, where controlling and timing reproduction is crucial for conservation breeding programs and population management.

Felids, Canids, and other Ungulates: Oral administration of MGA has been used for contraception in herds of captive ungulates, demonstrating its utility in managing populations within a zoo setting. semanticscholar.org The principles of estrus suppression seen in domestic ruminants are applied to their wild counterparts.

Primates: Studies in non-human primates have been instrumental in determining the safety and biological thresholds of MGA. Research in rhesus and cynomolgus monkeys has helped to establish the no-observed-adverse-effect level (NOAEL) and lowest-observed-adverse-effect level (LOAEL). nih.govnih.gov In cynomolgus monkeys, minimal changes to the menstrual cycle were observed, indicating a biological effect at low concentrations. nih.gov These studies are critical for understanding the potential hormonal disruptions of MGA.

Interactive Table: Application of Melengestrol Acetate in Zoo Animal Reproductive Research

| Animal Group | Application in Reproductive Biology | Key Research Findings |

|---|---|---|

| Ungulates | Contraception in captive herds. semanticscholar.org | Effective for population management in a zoo setting. |

| Primates (Rhesus and Cynomolgus Monkeys) | Safety and biological threshold determination. nih.govnih.gov | Established NOAEL and LOAEL; minimal changes to the menstrual cycle observed. nih.govnih.gov |

Cross-Species Variations in Receptor Affinity and Endocrine Feedback

The species-specific responses to melengestrol acetate can be attributed to differences in how the compound interacts with hormone receptors and the subsequent endocrine feedback mechanisms.

In vitro studies using various human hormone receptors have shown that MGA acts primarily as a progestogen with secondary glucocorticoid activity. nih.govnih.gov The metabolism of MGA also varies between species, which can influence the concentration and activity of its metabolites. fao.org

The potency of MGA and its metabolites can differ, leading to varied biological responses. For example, in studies analyzing the transcriptional activation of the progesterone receptor, MGA and one of its metabolites, Metabolite E, showed parallel concentration-effect curves, indicating they act through the same receptor, though their relative potencies differed. fao.org

Future Directions and Emerging Research Avenues in Melengestrel Science

Systems Biology Approaches to Understanding Melengestrel's Integrated Physiological Effects

A systems biology approach seeks to understand the complex interactions within a biological system, moving beyond the study of single components. For Melengestrol (B123420), this means integrating its diverse physiological effects to create a holistic picture of its impact. Research has established that MGA's biological actions are primarily as a progestogen, with secondary glucocorticoid activity. fao.orgresearchgate.netnih.gov This dual activity highlights the need for a systems-level understanding, as it can influence multiple physiological pathways simultaneously, including reproductive, endocrine, and metabolic systems.

Development of Novel Animal Models for Advanced Mechanistic Studies

Research on MGA has utilized a range of animal models, including cattle, sheep, hens, and various laboratory and zoo animals. nih.govnih.govnih.govnih.gov While these models have been invaluable, future research will likely involve the development of more sophisticated and targeted models to dissect specific mechanisms of action.

Transgenic Models: The development of transgenic animal models, such as mice with "humanized" or modified steroid receptors, could provide deeper insights into the specific receptor-mediated pathways through which MGA acts. These models would allow researchers to separate its progestogenic and glucocorticoid effects, which is challenging in conventional models.

Organoid Cultures: Three-dimensional organoid cultures, which are miniature, self-organizing versions of organs grown in-vitro, represent a significant advancement. Uterine, ovarian, or liver organoids could be developed from various species and used to study the direct effects of MGA and its metabolites on cell proliferation, differentiation, and gene expression in a highly controlled environment, bridging the gap between simple cell culture and complex whole-animal studies.

Non-Traditional and Wildlife Models: The use of non-traditional models, such as zoo canids, has already yielded important data on the long-term effects of MGA, revealing it as a risk factor for endometrial hyperplasia and other uterine lesions. nih.gov Expanding such surveillance and controlled research in a wider range of wildlife species, particularly those in managed conservation programs, can provide crucial data on inter-species differences in sensitivity and metabolism.

Environmental Fate of Melengestrel in Research Contexts

As MGA is used in agriculture, understanding its environmental fate after excretion is a critical area of research. nih.govcore.ac.uk Studies focus on its persistence in waste materials and its potential impact on non-target organisms, particularly in aquatic ecosystems.

Research in controlled settings has tracked MGA from animal excretion through manure storage and into the soil. Studies have shown that MGA can be detected in solid dung and persists after months of storage. nih.gov When this manure is applied to agricultural fields, MGA has been found to be traceable in the soil for the entire cultivation period, indicating its potential for long-term environmental presence. nih.gov This persistence raises questions about its potential to act as an endocrine-disrupting compound in the wider ecosystem. nih.gov

Future research will likely focus on the effects of environmentally relevant concentrations of MGA on aquatic life. Controlled laboratory studies using fish models, for example, are a key avenue. Research on other synthetic steroids has shown that even low, nanogram-per-liter concentrations can cause adverse effects, including altered larval development, skewed sex ratios, and reduced reproductive success. researchgate.net That study also demonstrated that effects could be transgenerational, passed down through epigenetic mechanisms. researchgate.net Applying similar multigenerational study designs specifically to MGA is a critical future direction to fully assess its environmental risk in controlled research settings.

Table 2: Environmental Fate of Melengestrol Acetate (B1210297) (MGA) in Research Settings

| Environmental Matrix | Research Finding | Source Index |

|---|---|---|

| Solid Dung (pre-storage) | Concentrations ranged from 0.3 to 8 ng/g. | nih.gov |

| Solid Dung (post-storage) | Levels up to 6 ng/g were detected after storage. | nih.gov |

| Soil (post-fertilization) | MGA was detected in soil samples until the end of the cultivation period. | nih.gov |

| Aquatic Systems | Research on other synthetic steroids provides a model for studying potential multigenerational and transgenerational endocrine-disrupting effects of MGA on fish. | researchgate.net |

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate the effects of Melengestrol Acetate (MGA) on reproductive synchronization in cattle?

- Methodological Answer: Controlled trials should include treatment groups with varying MGA dosages (e.g., 0.22 mg/head/day) and durations (7–14 days), alongside a control group. Post-treatment protocols often involve administering prostaglandin F2α (PGF2α) or gonadotropins (e.g., PMSG) to synchronize estrus. Data collection should focus on ovulation rates, progesterone concentrations, and follicular development, analyzed via ANOVA or mixed-effects models to account for individual variability .

Q. What analytical methods are validated for quantifying Melengestrol Acetate residues in biological samples?

- Methodological Answer: Traditional approaches use liquid-liquid extraction (LLE), alkaline hydrolysis, and derivatization followed by GC-MS. However, MGA's fragmentation pattern (melengestrol-diHFB) limits sensitivity. Modern protocols recommend LC-MS/MS for improved detection limits (≤1 µg/kg) by avoiding derivatization pitfalls. Cross-validation with spiked samples and matrix-matched calibration ensures accuracy .

Q. How can researchers ensure reproducibility in studies assessing MGA’s impact on muscle cell proliferation?

- Methodological Answer: In vitro models (e.g., bovine satellite cell cultures) require standardized serum-free media, controlled differentiation protocols, and quantification via RT-PCR for myogenic markers (MyoD, myogenin). Replicates should account for donor variability, and results must be benchmarked against in vivo data (e.g., carcass quality metrics) to validate physiological relevance .

Advanced Research Questions

Q. How can contradictory findings on MGA’s efficacy in estrus synchronization be resolved?

- Methodological Answer: Meta-analyses of historical datasets (e.g., conflicting results from 1978–2002 studies) should stratify outcomes by variables like cattle breed, parity, and PMSG co-administration. Bayesian hierarchical models can identify confounding factors, while longitudinal studies with repeated measures clarify dose-response relationships .

Q. What strategies optimize MGA protocols for out-of-season breeding in sheep without eCG dependency?

- Methodological Answer: Compare short-term (7-day) vs. long-term (14-day) MGA priming in nulliparous ewes, monitoring estrus onset and pregnancy rates. Eliminate eCG by testing ram exposure intervals post-MGA withdrawal. Use logistic regression to model reproductive success against follicular dynamics and progesterone profiles .

Q. How do researchers address MGA’s low detection limits in complex matrices like adipose tissue?

- Methodological Answer: Develop hybrid extraction methods combining QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with immunoaffinity cleanup to reduce matrix interference. Optimize LC-MS parameters (e.g., collision energy, ion transitions) for melengestrol acetate-specific ions. Validate with isotope-labeled internal standards .

Q. What experimental frameworks assess the long-term metabolic effects of MGA in livestock?

- Methodological Answer: Longitudinal cohort studies should track growth performance, feed efficiency, and carcass quality over multiple production cycles. Integrate metabolomics (e.g., NMR-based profiling) to identify biomarkers of hepatic or renal stress. Compare outcomes against non-MGA cohorts using survival analysis .

Ethical and Methodological Considerations

- Data Integrity : Use blinded analysis for subjective endpoints (e.g., follicular scoring) to minimize bias .

- Reproducibility : Publish raw datasets and detailed protocols (e.g., feed composition in Table 1 of ) as supplementary materials .

- Ethical Compliance : Adhere to animal welfare guidelines (e.g., minimizing invasive sampling) and declare conflicts of interest in funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.